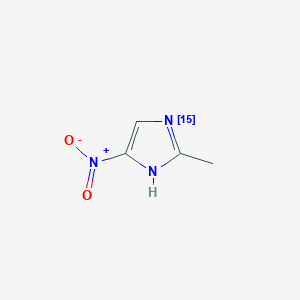

2-Methyl-4-nitro-1H-Imidazole-1-15N

Description

Historical Context and Evolution of Nitroimidazole Research

The journey of nitroimidazole research began in the 1950s with the discovery of azomycin, a 2-nitroimidazole (B3424786) compound isolated from Streptomyces bacteria. sid.irfrontiersin.orgchemrxiv.orgnsf.gov This discovery spurred further investigation into this class of compounds, leading to the synthesis of numerous derivatives. Researchers soon identified the potent antimicrobial properties of nitroimidazoles, particularly against anaerobic bacteria and protozoa. sid.irnsf.gov Over the decades, this has led to the development of crucial therapeutic agents. chemrxiv.orgmdpi.com The focus of research has expanded from antimicrobial applications to include their use as radiosensitizers in cancer therapy, owing to their ability to be selectively reduced in hypoxic tumor cells. nih.gov The ongoing exploration of nitroimidazoles involves creating new derivatives and repositioning existing ones to tackle a broad spectrum of infectious diseases. sid.ir

Fundamental Role of Isotopic Labeling in Advanced Chemical Research

Isotopic labeling is a powerful technique that involves the replacement of specific atoms in a molecule with their isotopes. nih.govresearchgate.netrsc.orgacs.org Isotopes are variants of a particular element that have the same number of protons but a different number of neutrons. This difference in mass allows researchers to track the labeled molecule through complex chemical reactions or biological pathways without altering its chemical properties. rsc.org Stable isotopes, such as Nitrogen-15 (¹⁵N), are non-radioactive and are frequently used in metabolic studies, structural biology, and pharmaceutical research. acs.orgnih.gov By incorporating ¹⁵N into a molecule, scientists can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate metabolic pathways, understand reaction mechanisms, and quantify the presence of the compound and its metabolites with high precision. chemrxiv.orgrsc.org

Rationale for Research on 2-Methyl-4-nitro-1H-Imidazole-1-¹⁵N

The specific focus on 2-Methyl-4-nitro-1H-Imidazole, a known structural motif in medicinal chemistry, is driven by the desire to understand its metabolic fate and mechanism of action in greater detail. The introduction of a ¹⁵N atom at the N-1 position of the imidazole (B134444) ring provides a unique spectroscopic handle. Research on the synthesis of a closely related compound, [2-methyl-4-nitro-1H-(1-¹⁵N)imidazole-1-yl]acetic acid, was undertaken to create a labeled standard for studying its metabolic transformations. nih.gov The rationale is that by tracking the ¹⁵N label, researchers can unambiguously identify the parent compound and its metabolites in complex biological matrices, providing crucial information for drug development and mechanistic studies.

Scope and Objectives of Academic Inquiry for the ¹⁵N-Labeled Compound

The primary academic objectives for investigating 2-Methyl-4-nitro-1H-Imidazole-1-¹⁵N are centered on its application as a tracer and internal standard. Key goals include:

Developing and validating synthetic routes to produce the high-purity ¹⁵N-labeled compound.

Characterizing the spectroscopic properties of the labeled compound using techniques like ¹H NMR, ¹³C NMR, ¹⁵N NMR, and Mass Spectrometry to create a reference database.

Utilizing the labeled compound in metabolic studies to identify and quantify its metabolic products in various biological systems.

Investigating reaction mechanisms where the nitroimidazole core is involved, with the ¹⁵N label serving as a probe to follow the transformation of the imidazole ring.

Detailed Research Findings

While specific research exclusively focused on 2-Methyl-4-nitro-1H-Imidazole-1-¹⁵N is not extensively published, significant insights can be drawn from studies on analogous labeled and unlabeled compounds.

Synthesis and Characterization

The synthesis of ¹⁵N-labeled nitroimidazoles has been reported in the scientific literature. A notable method involves the treatment of a dinitroimidazole precursor with a ¹⁵N-labeled amine, such as [¹⁵N]glycine. nih.gov For instance, the synthesis of [2-methyl-4-nitro-1H-(1-¹⁵N)imidazole-1-yl]acetic acid was achieved by reacting 2-methyl-1,4-dinitroimidazole with (¹⁵N)glycine, with the structure confirmed by spectroscopic and mass spectral analyses. nih.gov This suggests a plausible synthetic route for 2-Methyl-4-nitro-1H-Imidazole-1-¹⁵N would involve a similar strategy, potentially followed by a decarboxylation step or the use of a simpler ¹⁵N-containing reagent.

The characterization of such a compound would rely on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of the unlabeled 2-methyl-4-nitroimidazole shows characteristic signals for the methyl protons and the imidazole ring proton. sid.irmdpi.com In the ¹⁵N-labeled compound, these signals would be expected at similar chemical shifts, but the proton on the nitrogen-bearing carbon (if any) and adjacent protons might show coupling to the ¹⁵N nucleus, resulting in splitting of the signals.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. mdpi.comresearchgate.net The introduction of the ¹⁵N label would cause splitting of the signals for the carbon atoms directly bonded to the ¹⁵N (¹J_CN) and those two bonds away (²J_CN), providing definitive evidence of the label's position. nih.gov

¹⁵N NMR: This is the most direct method to observe the isotopic label. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, making ¹⁵N NMR a powerful tool for studying changes in the molecule's structure and bonding. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Methyl-4-nitro-1H-Imidazole-1-¹⁵N, the molecular ion peak would be shifted by one mass unit compared to its unlabeled counterpart, confirming the incorporation of the ¹⁵N isotope. The fragmentation pattern can also provide structural information, as the ¹⁵N atom will be retained in certain fragments and absent in others. sid.irmdpi.com Studies on the fragmentation of nitroimidazoles show characteristic losses of NO and NO₂ groups. frontiersin.orgmdpi.comaip.orgnih.gov

Below are interactive tables summarizing typical spectral data for related compounds.

Table 1: Representative ¹H NMR Data for 2-Methyl-4-nitroimidazole Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

| 1,2-Dimethyl-4-nitro-1H-imidazole | CDCl₃ | 8.24 (s, 1H, C5-H), 3.63 (s, 3H, N-CH₃), 2.3 (s, 3H, C2-CH₃) |

| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | CDCl₃ | 7.74 (s, 1H, C5-H), 4.69 (s, 2H, N-CH₂), 4.27 (q, 2H, O-CH₂), 2.40 (s, 3H, C2-CH₃), 1.30 (t, 3H, CH₃) |

| 1-Methyl-4-nitro-1H-imidazole | acetone-d₆ | 8.11 (d, 1H, H-5), 7.64 (d, 1H, H-2), 3.89 (s, 3H, CH₃) |

Table 2: Representative ¹³C NMR Data for 2-Methyl-4-nitroimidazole Derivatives

| Compound | Solvent | Chemical Shift (ppm) |

| 1,2-Dimethyl-4-nitro-1H-imidazole | CDCl₃ | 145.9 (C), 140.1 (C), 123.5 (CH), 33.9 (N-CH₃), 12.9 (C2-CH₃) |

| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | CDCl₃ | 165.9 (CO), 145.5 (C), 120.7 (CH), 62.8 (O-CH₂), 48.1 (N-CH₂), 14.1 (CH₃), 12.8 (C2-CH₃) |

| 1-Benzyl-4-nitro-1H-imidazole | CDCl₃ | 167.2 (C-4), 136.0, 133.7, 129.4, 129.2, 127.8, 119.3, 52.1 (CH₂) |

Table 3: Mass Spectrometry Data for 2-Methyl-4-nitroimidazole Derivatives

| Compound | Ionization Method | m/z (relative intensity %) |

| 1-Triphenylmethyl-2-methyl-4-nitroimidazole | MS | 369 (M+, 14), 324 (26), 293 (23), 243 (100), 197 (24), 165 (12), 77 (13), 55 (12) |

| 1-Methyl-4-nitro-1H-imidazole | MS | 127 (M+, 100), 111 (5), 97 (3), 81 (6), 69 (9), 66 (6), 54 (7), 42 (60) |

| 1-Benzyl-4-nitro-1H-imidazole | MS | 203 (M+, 22), 105 (4), 91 (100), 65 (12), 39 (3) |

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O2 |

|---|---|

Molecular Weight |

128.09 g/mol |

IUPAC Name |

2-methyl-5-nitro-(315N)1H-imidazole |

InChI |

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)/i5+1 |

InChI Key |

FFYTTYVSDVWNMY-HOSYLAQJSA-N |

Isomeric SMILES |

CC1=[15N]C=C(N1)[N+](=O)[O-] |

Canonical SMILES |

CC1=NC=C(N1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 4 Nitro 1h Imidazole 1 15n and Precursors

Strategic Approaches for Nitroimidazole Core Synthesis

Elaboration of Imidazole (B134444) Ring Formation Pathways

The synthesis of the imidazole ring itself can be achieved through several established methods. Classic approaches often involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) or an amine. researchgate.net For the synthesis of 2-methylimidazole (B133640) derivatives, a common pathway involves the reaction of glyoxal, acetaldehyde (B116499), and an ammonia source. nih.gov This method is adaptable for isotopic labeling by utilizing a ¹⁵N-labeled ammonia source, such as ¹⁵NH₄Cl, to incorporate the isotope directly into the imidazole ring. nih.gov

Alternative pathways to the imidazole core exist, such as those starting from 2-aminoimidazole, which can be synthesized from amino acetaldehyde dimethyl acetal (B89532) and O-methylisourea sulfate. nih.gov The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired substitution pattern on the final molecule.

Regioselective Nitration and Substitution Strategies in Imidazole Derivatives

Once the 2-methylimidazole core is formed, the next critical step is the regioselective introduction of the nitro group at the C4 position. The nitration of 2-methylimidazole is typically achieved using a mixture of nitric acid and sulfuric acid. google.comresearchgate.net The reaction conditions, including temperature and the ratio of acids, are crucial for controlling the regioselectivity and maximizing the yield of the desired 4-nitro isomer over the 5-nitro isomer. google.comresearchgate.net The electron-donating methyl group at the C2 position directs the electrophilic nitration primarily to the C4 and C5 positions.

Computational studies have provided insights into the favored sites for electrophilic attack. For instance, in the oxidation of nitroimidazoles by OH radicals, the C2 and C5 positions are identified as favorable sites for addition. mdpi.com While not a nitration reaction, this suggests the inherent reactivity of different positions on the imidazole ring.

Alkylation of the nitroimidazole ring is another key transformation. The alkylation of 4-nitroimidazole (B12731) derivatives generally favors the N1 position. This regioselectivity is important for the subsequent introduction of side chains or functional groups necessary for the final labeled compound. The choice of base and solvent can significantly influence the outcome of the alkylation reaction.

Preparation of 2-Methyl-4-nitro-1H-Imidazole (Unlabeled Analogue)

The synthesis of the unlabeled analogue, 2-methyl-4-nitro-1H-imidazole, serves as a crucial prerequisite for developing and optimizing the synthesis of the ¹⁵N-labeled version.

Optimized Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-nitroimidazole typically starts with the nitration of 2-methylimidazole. A common method involves using fuming nitric acid in sulfuric acid at controlled temperatures, often between 0–5°C. This process can be hazardous, and safer procedures have been developed, such as using an excess of nitric acid or the residual liquor from a previous reaction to control the exothermicity. google.com The reaction temperature is a critical parameter, with initial temperatures around 60-90°C that may be increased as the reaction proceeds. google.com

An alternative to using nitric acid is the nitration with nitrate (B79036) salts of alkali metals, which has been reported to proceed more smoothly and can lead to higher yields of the desired product. researchgate.net Orthogonal testing has been employed to optimize reaction conditions, including temperature, reaction time, and the ratio of nitrating agents, to achieve yields as high as 92.7%. researchgate.net

The following table summarizes various reported conditions for the nitration of 2-methylimidazole:

| Nitrating Agent | Co-reagent/Solvent | Temperature | Yield | Reference |

| HNO₃/H₂SO₄ | - | 60-90°C, then 130-150°C | 63-66% | google.com |

| Fuming HNO₃ | H₂SO₄ | 0-5°C | - | |

| NaNO₃ | H₂SO₄ | Elevated | 95% | researchgate.net |

| HNO₃/H₂SO₄ | - | 55-65°C | 92.7% | researchgate.net |

Precursor Purity and Yield Enhancement Methodologies

Ensuring the purity of the 2-methyl-4-nitroimidazole precursor is vital for the success of the subsequent isotopic labeling step. Impurities can interfere with the labeling reaction and complicate the purification of the final product. Purification is often achieved through recrystallization from a suitable solvent, such as ethyl acetate (B1210297). iucr.org

Yield enhancement can be achieved through careful optimization of reaction parameters. For instance, in the alkylation of 4-nitroimidazole, heating the reaction to 60°C in acetonitrile (B52724) with K₂CO₃ as the base has been shown to significantly improve yields. researchgate.net The use of phase transfer catalysts has also been reported to improve the efficiency of N-alkylation reactions. sid.ir

Precision Isotopic Labeling of 2-Methyl-4-nitro-1H-Imidazole-1-¹⁵N

The introduction of the ¹⁵N isotope at the N1 position of 2-methyl-4-nitroimidazole requires a specific synthetic strategy.

A reported method for the synthesis of 2-methyl-4(5)-nitro[¹⁵N¹,³]imidazole involves a four-stage process starting from 2-methyl-4(5)-nitroimidazole. This method consists of:

N-nitration of the starting material to form 2-methyl-1,4-dinitroimidazole.

Reaction of the dinitroimidazole with [¹⁵N]glycine to introduce the labeled nitrogen.

N-dealkylation of the resulting (2-methyl-4-nitro[¹⁵N¹]imidazol-1-yl)acetic acid through bromination.

Hydrolysis of the intermediate to yield the final labeled product.

Another approach for ¹⁵N labeling involves constructing the imidazole ring with a labeled precursor. For example, the synthesis of [¹⁵N₂]imidazole can be achieved through the condensation of glyoxal, formaldehyde, and ¹⁵NH₄Cl. nih.gov This labeled imidazole can then be nitrated and further functionalized to produce the desired 2-methyl-4-nitro-1H-imidazole-1-¹⁵N.

The synthesis of [¹⁵N₃]metronidazole, a related nitroimidazole, provides a relevant example. nih.gov The process begins with the preparation of 2-methyl[¹⁵N₂]imidazole from glyoxal, acetaldehyde, and ¹⁵NH₄Cl. This is followed by nitration using a mixture of Na¹⁵NO₃ and H₂SO₄, and finally alkylation with ethylene (B1197577) oxide. nih.gov This highlights the feasibility of incorporating the ¹⁵N label at different stages of the synthesis.

Direct Incorporation of ¹⁵N Isotope at the N1 Position of the Imidazole Ring

The precise placement of a ¹⁵N label at the N1 position of the imidazole ring requires carefully designed synthetic routes that utilize ¹⁵N-enriched starting materials and optimized reaction conditions to ensure high isotopic purity and yield.

Utilization of Specific ¹⁵N-Enriched Starting Materials

The synthesis of ¹⁵N-labeled nitroimidazole derivatives often commences with the incorporation of the isotope at an early stage. A common and cost-effective strategy involves the use of inexpensive ¹⁵N sources like ¹⁵N-ammonium chloride (¹⁵NH₄Cl) or sodium ¹⁵N-nitrate (Na¹⁵NO₃). nih.govharvard.edu For instance, the synthesis of a ¹⁵N-labeled imidazole ring can be achieved through the condensation of glyoxal, formaldehyde, and ¹⁵NH₄Cl, which serves as the source of the ¹⁵N isotope. nih.gov This method provides a foundational [¹⁵N₂]imidazole precursor with yields ranging from 50-60%. nih.gov

Subsequent nitration is a critical step to introduce the nitro group. While H¹⁵NO₃ can be used, Na¹⁵NO₃ is a more economical option for this transformation. nih.gov The nitration of the ¹⁵N-enriched imidazole precursor, for example with a mixture of H¹⁵NO₃ and sulfuric acid, can yield the desired 4(5)-[¹⁵N]nitro-[1,3-¹⁵N₂]imidazole with a yield of approximately 30-45%. nih.govnih.gov

Another approach involves a multi-stage conversion starting from 2-methyl-4(5)-nitroimidazole. This method includes N-nitration to form 2-methyl-1,4-dinitroimidazole, followed by treatment with [¹⁵N]glycine. osti.gov This sequence strategically introduces the ¹⁵N isotope into the imidazole ring structure.

Design and Optimization of Isotope-Specific Alkylation and Ring-Closure Reactions

Once the ¹⁵N-labeled imidazole or nitroimidazole core is synthesized, subsequent reactions are designed to be highly regioselective to ensure the final product has the ¹⁵N isotope at the desired N1 position. Alkylation and ring-closure reactions are pivotal in this stage.

Alkylation of a ¹⁵N-labeled 4(5)-nitroimidazole precursor can be challenging due to the presence of two nucleophilic nitrogen atoms in the imidazole ring, which can lead to a mixture of isomers. nih.gov For example, alkylation of 4(5)-[¹⁵N]nitro-[1,3-¹⁵N₂]imidazole with 4-(2-chloroethyl)morpholine (B1582488) in the presence of potassium carbonate can result in both the desired N1-alkylated product and its N3-alkylated isomer. nih.gov The formation of the isomer can even be the major product due to steric hindrance and the electronic effects of the nitro group. nih.gov Therefore, careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is essential to favor the desired regioselectivity. researchgate.net Chromatographic separation is often necessary to isolate the pure desired isomer. nih.gov

An alternative strategy for achieving regioselectivity is through a four-stage conversion process. osti.gov This involves the N-dealkylation of an intermediate like (2-methyl-4-nitro[¹⁵N₁]imidazol-1-yl)acetic acid. This dealkylation can be achieved through bromination in the presence of phosphorus trichloride, followed by hydrolysis of the intermediate. osti.gov Such multi-step sequences, while potentially longer, can offer greater control over the final isotopic and isomeric purity.

Assessment of Isotopic Enrichment and Stereochemical Purity

The confirmation of successful isotopic labeling and the determination of stereochemical purity are critical quality control steps. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for this purpose. ¹H, ¹³C, and ¹⁵N NMR are used to confirm the structure of the synthesized compounds. researchgate.netmdpi.com The presence of the ¹⁵N isotope leads to observable spin-spin couplings (J-couplings) with adjacent ¹H and ¹³C nuclei, which provides definitive evidence of isotopic incorporation and its location within the molecule. nih.gov

High-resolution mass spectrometry (HRMS) is another indispensable technique for verifying the molecular weight of the labeled compound, thus confirming the successful incorporation of the ¹⁵N isotope. mdpi.com The isotopic enrichment level can be quantified by comparing the signal intensities of the labeled and unlabeled species in the mass spectrum. For example, syntheses aiming for high enrichment have reported achieving up to ~99% ¹⁵N enrichment. nih.gov

Elemental analysis provides the percentage composition of elements (C, H, N), which must align with the calculated values for the target ¹⁵N-labeled compound. mdpi.com

The stereochemical purity, particularly when chiral centers are present, is often assessed using techniques like X-ray crystallography, which can determine the absolute configuration of the molecule in the solid state. researchgate.net

Derivatization Strategies for Advanced Research Applications

The ¹⁵N-labeled 2-methyl-4-nitro-1H-imidazole serves as a versatile platform for the synthesis of more complex molecules tailored for specific research applications.

Directed Functionalization of 2-Methyl-4-nitro-1H-Imidazole-1-¹⁵N

Further functionalization of the ¹⁵N-labeled core allows for the creation of a diverse library of compounds. These modifications can be directed at various positions of the imidazole ring or its substituents. For instance, the N1 position, once labeled with ¹⁵N, is typically occupied by an alkyl or aryl group introduced during the synthesis. Modifications can also be made at the C2 methyl group or the C5 position of the imidazole ring.

One common strategy involves the introduction of different substituents on the N1-alkyl chain. For example, starting with a precursor like 1-(2-chloroethyl)-2-methyl-5-nitroimidazole, a variety of functional groups can be introduced by nucleophilic substitution of the chloro group. nih.gov This allows for the attachment of different chemical moieties to the core structure.

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful method for introducing aryl or heteroaryl groups at specific positions of the imidazole ring, provided a suitable handle like a bromo-substituent is present. mdpi.com This approach enables the synthesis of a wide range of bi-heterocyclic structures. acs.org

The following table provides examples of functionalization reactions that can be applied to the 2-methyl-4-nitroimidazole scaffold.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, Acetonitrile, 60°C | Alkyl group at N1 | |

| N-Arylation | 4-Fluoronitrobenzene, NaOH | 4-Nitrophenyl group at N1 | researchgate.net |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, Cu(OAc)₂, Pyridine, 1,4-Dioxane, 110-120°C | Aryl group | mdpi.comacs.org |

| Epoxide Ring Opening | Epichlorohydrin, AlCl₃, EtOAc; then aq. NaOH, DCM | 2-hydroxy-3-chloropropyl group | nih.gov |

Synthesis of Conjugates and Probes for Mechanistic Investigations

The ability to introduce a ¹⁵N label into 2-methyl-4-nitroimidazole derivatives is particularly valuable for creating probes for mechanistic studies, especially in the context of their biological activity. For example, nitroimidazole compounds are known to be reduced in hypoxic (low oxygen) environments, a characteristic exploited in the development of hypoxia-selective drugs and imaging agents. nih.govresearchgate.net

By synthesizing ¹⁵N-labeled versions of these compounds, researchers can use ¹⁵N NMR spectroscopy to track their metabolic fate in biological systems. The chemical shift of the ¹⁵N nucleus is sensitive to its chemical environment, and changes in the ¹⁵N NMR spectrum can provide detailed information about the reduction of the nitro group and the formation of subsequent metabolites. researchgate.net This is a powerful, non-radioactive method for studying drug metabolism and mechanism of action in vivo. researchgate.net

The synthesis of conjugates involves attaching the ¹⁵N-labeled nitroimidazole core to other molecules, such as targeting ligands or fluorescent dyes, to create sophisticated molecular probes. For example, a ¹⁵N-labeled nitroimidazole could be conjugated to a peptide that targets a specific receptor on cancer cells, allowing for targeted delivery and imaging of hypoxic tumor tissues.

The derivatization strategies often involve standard organic chemistry transformations, such as amide bond formation, click chemistry, or other biocompatible coupling reactions, to link the ¹⁵N-labeled core to the desired functional moiety. nih.gov The resulting conjugates and probes are then used in a variety of in vitro and in vivo experiments to investigate biological processes at the molecular level.

High Resolution Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Nitro 1h Imidazole 1 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of organic molecules in solution and the solid state. For a ¹⁵N-labeled compound such as 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N, a multi-nuclear approach provides a comprehensive understanding of its molecular framework.

¹⁵N NMR Spectroscopy of 2-Methyl-4-nitro-1H-Imidazole-1-¹⁵N

Direct observation of the ¹⁵N nucleus, while challenged by its low natural abundance and modest gyromagnetic ratio, becomes a highly informative technique upon isotopic enrichment. researchgate.net For 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N, the focus is on the nitrogen atom at the 1-position of the imidazole (B134444) ring.

The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. In the imidazole ring of nitroimidazoles, the chemical shifts of the ring nitrogens are distinct. For the parent compound, 4-nitroimidazole (B12731) (4-NI), the ¹⁵N chemical shifts have been reported at 181.5 ppm (N-1) and 237.4 ppm (N-3) in solution. publish.csiro.auswinburne.edu.au Upon N-methylation to form 1-methyl-4-nitroimidazole (B145534), a related structure to the title compound, the N-1 chemical shift experiences a relatively small change (Δδ = -4.8 ppm), while the N-3 nitrogen is more significantly shielded (Δδ = 11.6 ppm). publish.csiro.auswinburne.edu.au

For 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N, the chemical shift of the labeled N-1 is expected to be in a similar range to that of 1-methyl-4-nitroimidazole. The nitro group nitrogen (NO₂) typically resonates at a much lower field, around 363.0 ppm in 4-NI. publish.csiro.auswinburne.edu.au Discrepancies between experimental and theoretically calculated ¹⁵N chemical shifts, which can be up to 13%, highlight that factors like resonant structures within the imidazole ring and molecular dynamics play a significant role in the nitrogen's chemical environment. publish.csiro.auswinburne.edu.au

In solid-state NMR, chemical shift anisotropy (CSA) provides further structural information. The CSA describes the orientation-dependence of the chemical shift and is averaged out in solution-state NMR. For nitrogen atoms, the CSA can be substantial and is sensitive to the local geometry and electronic structure. researchgate.net DNP-enhanced solid-state NMR studies on similar nitroimidazoles have been conducted at low temperatures (100 K) to obtain high-quality spectra and determine these parameters. publish.csiro.auswinburne.edu.auunimelb.edu.au

Table 1: Representative ¹⁵N NMR Chemical Shifts for Nitroimidazole Derivatives

| Compound | N-1 (ppm) | N-3 (ppm) | N-NO₂ (ppm) |

|---|---|---|---|

| 4-Nitroimidazole publish.csiro.auswinburne.edu.au | 181.5 | 237.4 | 363.0 |

| 1-Methyl-4-nitroimidazole publish.csiro.auswinburne.edu.au | ~176.7 | ~225.8 | Not Reported |

| 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N | Expected ~175-185 | - | Expected ~360-370 |

Note: Values for the title compound are estimates based on related structures.

Isotopic labeling with ¹⁵N is instrumental for the measurement of scalar (J) coupling constants between nitrogen and other nuclei, which provides definitive evidence of atomic connectivity. nih.gov These through-bond interactions are invaluable for structural elucidation.

¹J(¹³C,¹⁵N) Coupling: The one-bond coupling between the labeled N-1 and its adjacent carbon atoms (C-2 and C-5) is a direct confirmation of the imidazole ring structure. In related heterocyclic systems, ¹J(¹³C,¹⁵N) values are typically in the range of 5-20 Hz. nih.govresearchgate.net For instance, in a study involving a labeled imidazole, a ¹J(C,N) coupling of 5.1 Hz was observed. nih.gov

²J(¹H,¹⁵N) Coupling: The two-bond coupling between the labeled N-1 and the proton of the methyl group at C-2 (H₃-C2) and the proton at C-5 (H-5) provides further connectivity information. Long-range HMBC (Heteronuclear Multiple Bond Correlation) experiments are typically used to measure these couplings. In a study on a similar labeled system, a ²J(H,N) coupling of 14.2 Hz was observed, confirming the formation of a bicyclic product.

Long-Range Couplings: Longer-range couplings, such as ³J(¹H,¹⁵N) or ⁴J(¹H,¹⁵N), can also be detected, particularly with optimized NMR pulse sequences like the 15N-optimized CIGAR-HMBC. researchgate.net These couplings are crucial for establishing the regiochemistry of substitution on the imidazole ring. For example, four- and five-bond correlations are routinely observed between methyl groups and nitrogens in aromatic heterocycles. researchgate.net

The selective labeling at N-1 allows for the unambiguous measurement of these couplings without interference from the N-3 nitrogen, solidifying the structural assignment.

Table 2: Expected Scalar Coupling Constants for 2-Methyl-4-nitro-1H-Imidazole-1-¹⁵N

| Coupling | Nuclei Involved | Expected Range (Hz) |

|---|---|---|

| ¹J(¹³C,¹⁵N) | N1-C2, N1-C5 | 5 - 15 |

| ²J(¹H,¹⁵N) | N1-H(C5) | 10 - 15 |

| ³J(¹H,¹⁵N) | N1-H(C2-Me) | 1 - 5 |

Note: These are typical ranges for similar heterocyclic systems and would need to be experimentally determined for the title compound.

Modern NMR spectroscopy offers a suite of advanced techniques to overcome challenges like low sensitivity and spectral complexity.

Inverse-Detected Correlation Experiments: Techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC are standard for determining ¹H-¹³C and ¹H-¹⁵N correlations. By detecting the more sensitive ¹H nucleus instead of the heteronucleus, these experiments provide a significant boost in sensitivity. A ¹H-¹⁵N HMBC experiment on 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N would be essential to correlate the protons of the molecule to the labeled N-1, confirming assignments and providing access to long-range coupling information. researchgate.net

DNP-Enhanced Solid-State NMR: Dynamic Nuclear Polarization (DNP) can enhance NMR signal intensities by orders of magnitude, particularly in the solid state. This is especially valuable for insensitive nuclei like ¹⁵N. publish.csiro.auswinburne.edu.auresearchgate.net DNP-enhanced solid-state NMR has been successfully applied to study nitroimidazoles, enabling the acquisition of high-quality ¹³C and ¹⁵N spectra at low temperatures. publish.csiro.auswinburne.edu.auunimelb.edu.au This would allow for precise measurement of chemical shifts and CSA tensors for the title compound in its solid form.

SABRE-SHEATH Hyperpolarization: Signal Amplification by Reversible Exchange (SABRE) is another hyperpolarization technique that has been used to dramatically enhance ¹⁵N signals in nitroimidazole-based drugs. nih.govchemrxiv.org In a study on the related compound nimorazole, ¹⁵N-labeling was crucial for successful hyperpolarization, achieving a signal enhancement of ~67,000-fold. nih.gov This technique holds promise for in-vivo imaging applications of labeled nitroimidazoles.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra of 2-methyl-4-nitroimidazole and its derivatives have been reported. For 1,2-dimethyl-4-nitro-1H-imidazole, a close analog, the following assignments have been made:

¹H NMR (in CDCl₃): The methyl protons at C-2 appear around 2.3 ppm, the N-methyl protons at 3.63 ppm, and the H-5 proton resonates downfield at 8.24 ppm.

¹³C NMR (in CDCl₃): The C-2 methyl carbon is found at 12.9 ppm, the N-methyl carbon at 33.9 ppm, the C-5 carbon at 123.5 ppm, and the quaternary carbons C-2 and C-4 at 140.1 ppm and 145.9 ppm, respectively.

For 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N, the ¹H NMR spectrum would show the C-5 proton signal as a doublet due to ²J(¹H,¹⁵N) coupling. Similarly, the ¹³C NMR spectrum would exhibit doublet signals for C-2 and C-5 due to ¹J(¹³C,¹⁵N) coupling, and potentially for the C-2 methyl carbon due to ²J(¹³C,¹⁵N) coupling. These splittings provide unequivocal evidence for the position of the ¹⁵N label. Two-dimensional NMR experiments such as HSQC and HMBC would be used to correlate the proton and carbon signals and confirm the complete assignment of the molecular structure.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2-Dimethyl-4-nitro-1H-imidazole

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | 2.3 | 12.9 |

| N1-CH₃ | 3.63 | 33.9 |

| H-5 | 8.24 | 123.5 |

| C-2 | - | 140.1 |

| C-4 | - | 145.9 |

Source: Der Pharma Chemica, 2022, 14(4):12-16. Note: These values are for a closely related compound and serve as a reference for the expected shifts in the title compound.

Investigation of Isotopic Effects on Proton and Carbon Resonances

The introduction of a ¹⁵N isotope at the N-1 position of the imidazole ring induces subtle but measurable changes in the chemical shifts of neighboring proton (¹H) and carbon (¹³C) nuclei. This phenomenon, known as the isotopic effect, is a powerful tool for confirming the site of labeling and for studying electronic and structural dynamics.

Deuterium isotope effects on ¹³C and ¹⁵N chemical shifts have been particularly well-studied as a means to investigate hydrogen bonding and tautomerism. nih.gov The principle relies on the fact that isotopic substitution can cause slight alterations in molecular geometry, such as bond lengths, which in turn affects the shielding of adjacent nuclei. nih.gov For 2-Methyl-4-nitro-1H-Imidazole-1-¹⁵N, the primary isotopic effects are observed on the atoms directly bonded to or in close proximity to the ¹⁵N-labeled nitrogen.

Selective ¹⁵N-labeling of organic molecules results in the appearance of additional ¹H–¹⁵N and ¹³C–¹⁵N spin–spin coupling constants (SSCCs), which significantly expands the utility of NMR for structural determination. rsc.org Analysis of these couplings provides unambiguous evidence of the label's position. For instance, the detection of a direct ¹³C–¹⁵N coupling for the signal of a methyl group carbon would confirm its attachment to the labeled nitrogen. rsc.org While direct ¹H and ¹³C chemical shift data for 2-Methyl-4-nitro-1H-Imidazole-1-¹⁵N is not extensively published, the expected isotopic shifts (Δδ) are typically small, on the order of parts per billion (ppb) for ¹H and low parts per million (ppm) for ¹³C, with the magnitude decreasing with the number of bonds separating the observed nucleus from the isotopic label.

Multidimensional NMR for Complex Structural Insights

These two-dimensional (2D) NMR techniques are indispensable for establishing connectivity within a molecule.

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. In 2-Methyl-4-nitro-1H-imidazole, a COSY spectrum would show correlations between protons within the same spin system, although for this specific molecule with isolated protons, its utility is more for confirming the absence of such couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. An HSQC spectrum of 2-Methyl-4-nitro-1H-imidazole would show a correlation between the C5-H proton and the C5 carbon, and between the methyl protons and the methyl carbon.

NOESY (Nuclear Overhauser Effect SpectroscopY) / ROESY (Rotating-frame Overhauser Effect SpectroscopY): These experiments identify protons that are close in space, irrespective of whether they are connected through bonds. A NOESY or ROESY spectrum could, for instance, show a through-space correlation between the protons of the 2-methyl group and the proton at the C5 position, helping to confirm their relative positions on the imidazole ring. mdpi.com

The combination of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C resonances, confirming the substitution pattern of the imidazole ring.

Solid-state NMR (ssNMR) spectroscopy provides valuable structural information for materials in their crystalline or amorphous states. acs.org Studies on related nitroimidazole compounds have demonstrated the power of ssNMR, often enhanced by techniques like Dynamic Nuclear Polarization (DNP), to probe the local environment of nuclei in the solid phase. swinburne.edu.auconsensus.app

Research combining DNP-enhanced solid-state NMR with solution-state NMR and density functional theory (DFT) calculations has been used to study the ¹H, ¹³C, and ¹⁵N chemical shifts of 4-nitroimidazole (4-NI) and 1-methyl-4-nitroimidazole (CH3-4NI). swinburne.edu.auconsensus.appresearchgate.net These studies provide insight into the chemical shifts in the solid state, which can differ from those in solution due to packing effects and intermolecular interactions. For example, ¹³C and ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectra are used to obtain high-resolution data from powdered samples. publish.csiro.au The ability to study both crystalline and amorphous forms is a key advantage of ssNMR, as it can reveal differences in molecular conformation and packing that are not observable in solution. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, offering precise mass measurement and detailed information on molecular fragmentation.

High-Resolution Mass Spectrometry for Precise Isotopic Composition and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass-to-charge (m/z) ratio measurements, enabling the determination of a compound's elemental composition and confirming the incorporation of isotopic labels. thieme-connect.de For 2-Methyl-4-nitro-1H-Imidazole-1-¹⁵N, HRMS would be used to verify the molecular formula C₄H₅¹⁵NN₂O₂.

The expected exact mass for the unlabeled compound (C₄H₅N₃O₂) is different from that of the ¹⁵N-labeled analogue. This mass difference serves as definitive proof of successful isotopic enrichment. Studies on related labeled nitroimidazole-carbonitriles have utilized HRMS to find the exact m/z values for the most intense peaks, confirming the presence of the label. electronicsandbooks.com

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

| 2-Methyl-4-nitro-1H-imidazole | C₄H₅N₃O₂ | 127.0382 |

| 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N | C₄H₅¹⁵NN₂O₂ | 128.0352 |

This table presents theoretical exact masses for illustrative purposes.

Elucidation of Fragmentation Pathways and Isotopic Signature in MS/MS

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique is instrumental in elucidating molecular structure and fragmentation mechanisms. For 2-Methyl-4-nitro-1H-Imidazole-1-¹⁵N, the ¹⁵N label acts as a tracer, allowing for the unambiguous identification of nitrogen atoms within the resulting fragments.

The fragmentation of nitroimidazoles is characterized by several typical losses:

Loss of the nitro group (NO₂) or parts of it, such as NO and O. electronicsandbooks.comnih.gov

Cleavage of the imidazole ring.

Loss of substituents.

In a study on labeled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles, detailed mass spectral analysis showed that the isotopic label was retained in all major fragmentation ions with m/z values higher than 42. researchgate.net Similarly, for 2-Methyl-4-nitro-1H-Imidazole-1-¹⁵N, analyzing the MS/MS spectrum of the molecular ion (m/z 128) would reveal which fragment ions contain the N-1 nitrogen. For example, fragments arising from the cleavage of the N1-C2 and N3-C4 bonds would differ in mass depending on which portion retains the ¹⁵N label. This allows for the mapping of the fragmentation pathway and provides definitive structural confirmation. nih.gov

Comparing the fragmentation of 4(5)-nitroimidazole with 1-methyl-5-nitroimidazole (B135252) has shown that methylation significantly alters the fragmentation patterns and the charge distribution between the final fragments. nih.gov A key finding was that methylation can quench the production of NO and NO⁺, which are considered important radicals. nih.gov This highlights how the substituent at the N-1 position, whether it be a proton, a methyl group, or in this case, a ¹⁵N-labeled site, profoundly influences the molecule's behavior in the mass spectrometer.

| Precursor Ion (m/z) | Proposed Neutral Loss | Resulting Fragment Ion (m/z) | Implication for ¹⁵N Label |

| 128 | O (16 Da) | 112 | Fragment contains ¹⁵N |

| 128 | NO (30 Da) | 98 | Fragment contains ¹⁵N |

| 128 | NO₂ (46 Da) | 82 | Fragment contains ¹⁵N |

This table illustrates hypothetical fragmentation pathways for 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N based on known fragmentation of nitroimidazoles.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for probing the molecular structure of 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N. These techniques provide detailed information about the vibrational modes of the molecule, which are sensitive to the masses of the constituent atoms and the nature of the chemical bonds. By analyzing the vibrational spectra, one can identify characteristic functional groups and elucidate the structural changes induced by isotopic substitution.

Assessment of Characteristic Vibrational Modes and Functional Group Identification

The vibrational spectrum of 2-Methyl-4-nitro-1H-imidazole is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its various functional groups. While a complete vibrational analysis of the ¹⁵N-labeled compound is not extensively documented, the characteristic modes can be assigned based on studies of the unlabeled analogue and related nitroimidazole compounds. arabjchem.orgresearchgate.net

The primary functional groups present in the molecule are the imidazole ring, the methyl group (-CH₃), and the nitro group (-NO₂). Each of these moieties gives rise to distinct peaks in the IR and Raman spectra.

Nitro Group (NO₂) Vibrations: The nitro group is readily identifiable by its strong, characteristic stretching frequencies. The asymmetric stretching vibration (νas(NO₂)) typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration (νs(NO₂)) is found at lower wavenumbers, generally between 1340-1380 cm⁻¹. arabjchem.org These bands are often intense in the IR spectrum. Bending and scissoring modes of the NO₂ group occur at lower frequencies.

Imidazole Ring Vibrations: The imidazole ring exhibits a complex series of vibrations. C=N and C=C stretching vibrations within the ring are typically observed in the 1450-1600 cm⁻¹ region. The C-N stretching modes are also prominent. Ring breathing modes and various in-plane and out-of-plane bending vibrations of the C-H bonds on the ring appear at lower frequencies. nih.gov

Methyl Group (CH₃) Vibrations: The methyl group attached to the C2 position of the imidazole ring has its own set of characteristic vibrations. The asymmetric and symmetric C-H stretching vibrations are found in the high-frequency region of the spectrum, typically between 2900 and 3000 cm⁻¹. The asymmetric and symmetric bending (deformation) modes of the CH₃ group appear around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

The table below summarizes the key vibrational modes and their expected frequency ranges for 2-Methyl-4-nitro-1H-imidazole based on data from analogous compounds. arabjchem.org

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

| Asymmetric CH₃ Stretch | C-H (Methyl) | ~2980 |

| Symmetric CH₃ Stretch | C-H (Methyl) | ~2900 |

| C=N/C=C Ring Stretch | Imidazole Ring | ~1450-1600 |

| Asymmetric NO₂ Stretch | Nitro Group | ~1520-1550 |

| Asymmetric CH₃ Bend | C-H (Methyl) | ~1460 |

| Symmetric CH₃ Bend | C-H (Methyl) | ~1380 |

| Symmetric NO₂ Stretch | Nitro Group | ~1340-1370 |

Detection of Isotopic Shifts in Vibrational Spectra

The substitution of a ¹⁴N atom with its heavier isotope, ¹⁵N, at the N1 position of the imidazole ring introduces a specific mass change that directly affects the vibrational modes involving the motion of this particular nitrogen atom. The magnitude of the resulting isotopic shift in a given vibrational frequency is dependent on the extent to which the N1 atom participates in that specific mode of vibration. According to the principles of vibrational spectroscopy, modes that involve significant displacement of the isotopically labeled atom will exhibit a noticeable shift to a lower frequency (a red shift). okstate.edu

For 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N, the most significant isotopic shifts are expected for vibrations that are localized within the imidazole ring and directly involve the N1 atom. These include:

N1-C2 and N1-C5 Stretching Vibrations: The stretching vibrations of the bonds directly connected to the N1 atom are predicted to show the most pronounced shifts.

Imidazole Ring Breathing and Deformation Modes: Collective vibrations of the entire ring structure that involve substantial movement of the N1 atom will also be sensitive to the isotopic substitution. nih.gov

Conversely, vibrational modes localized on functional groups that are not directly bonded to the N1 atom, such as the C-H vibrations of the methyl group or the O-N-O vibrations within the nitro group, are expected to show negligible or very small isotopic shifts. This selectivity allows for the precise assignment of vibrational modes involving the labeled nitrogen atom.

Studies on ¹⁵N-labeled imidazoles and histidines have shown that isotopic shifts (Δ¹⁵N) for in-plane ring modes can range from a few wavenumbers to over 20 cm⁻¹. nih.govokstate.edu The detection of these shifts provides unambiguous evidence for the assignment of N1-related vibrational modes.

The following table provides a hypothetical comparison of vibrational frequencies for the unlabeled and ¹⁵N-labeled 2-Methyl-4-nitro-1H-imidazole, illustrating the expected isotopic shifts for modes sensitive to the N1 position.

| Vibrational Mode Description | Expected Frequency (¹⁴N) (cm⁻¹) | Expected Frequency (¹⁵N) (cm⁻¹) | Expected Isotopic Shift (Δ¹⁵N) (cm⁻¹) |

| Imidazole Ring Stretch (involving N1) | ~1480 | Lower | ~5-15 |

| Imidazole Ring Deformation (involving N1) | ~1250 | Lower | ~10-20 |

| N1-C5 Stretch | ~1100 | Lower | ~15-25 |

| Symmetric NO₂ Stretch | ~1350 | ~1350 | Negligible |

| Asymmetric CH₃ Bend | ~1460 | ~1460 | Negligible |

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 Nitro 1h Imidazole 1 15n

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the behavior of 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N at the atomic and electronic levels. These methods allow for the prediction of various molecular properties, offering a detailed understanding of its intrinsic nature.

Geometry Optimization and Electronic Structure Analysis (e.g., DFT)

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules like 2-Methyl-4-nitro-1H-imidazole. arpgweb.comwebofjournals.com By calculating the electronic energy and its derivative with respect to atomic positions, DFT methods can find the minimum energy conformation of the molecule. For instance, studies on related nitroimidazole derivatives have utilized DFT with basis sets like B3LYP/6-311G(d,p) to perform geometry optimization in the gas phase. arpgweb.comwebofjournals.com

The electronic structure of nitroimidazoles is characterized by low reduction potentials and unique electronic configurations, which are crucial for their biological activity. swinburne.edu.au The introduction of a methyl group at the 2-position and a nitro group at the 4-position significantly influences the electron distribution within the imidazole (B134444) ring. The nitro group, being a strong electron-withdrawing group, substantially affects the electronic properties of the imidazole system. webofjournals.com

Table 1: Selected Optimized Geometric Parameters for a Representative Nitroimidazole Derivative

| Parameter | Value |

| Dihedral Angle (Imidazole-Nitrophenyl) | 57.89 (7)° |

| Dihedral Angle (Nitro-Imidazole) | 7.0 (3)° |

| Dihedral Angle (Nitro-Benzene) | 9.68 (8)° |

| Data derived from a study on a related nitroimidazole compound. researchgate.net |

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

A key application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be validated against experimental data. mdpi.com This is particularly valuable for NMR spectroscopy, where the chemical shifts of nuclei like ¹H, ¹³C, and ¹⁵N are highly sensitive to the electronic environment.

Theoretical calculations, often using DFT, can predict these chemical shifts. swinburne.edu.au For example, studies on 4-nitroimidazole (B12731) and its methylated derivatives have shown that calculated ¹³C NMR chemical shifts agree well with experimental values, typically within a 2% margin. swinburne.edu.au However, larger discrepancies can be observed for ¹⁵N NMR chemical shifts, sometimes up to 13%, indicating that factors like ring resonance and molecular dynamics, which may not be fully captured by the calculations, can significantly influence the nitrogen chemical environment. swinburne.edu.au The combination of experimental NMR data with theoretical calculations provides a robust approach to understanding the structure of functionalized azoles. mdpi.comdntb.gov.ua

The labeling of the N1 position with ¹⁵N in 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N is particularly informative for mechanistic studies, as changes in the ¹⁵N chemical shift can be directly monitored to probe reactions at this site.

Analysis of Molecular Orbitals, Electron Density, and Charge Distribution

The analysis of molecular orbitals (MOs), electron density, and charge distribution provides deep insights into the reactivity and intermolecular interactions of 2-Methyl-4-nitro-1H-imidazole. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. arpgweb.com For nitro-substituted imidazoles, the presence of the electron-withdrawing nitro group generally lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. mdpi.com

Experimental and theoretical charge density analysis can be performed to understand the distribution of electrons within the molecule. nih.gov These studies reveal the nature of chemical bonds and non-covalent interactions. For instance, in related nitroimidazole derivatives, charge density analysis has been used to characterize weak C-H···O and C-H···N hydrogen bonds, as well as electrostatic interactions between functional groups. nih.govnih.gov The molecular electrostatic potential (MEP) surface is another useful tool derived from these calculations, which visually represents the charge distribution and helps in predicting sites for electrophilic and nucleophilic attack. webofjournals.com

Mechanistic Probes via Theoretical Modeling

Theoretical modeling is a powerful approach to investigate reaction mechanisms involving 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N. It allows for the exploration of reaction pathways and the identification of key intermediates and transition states that may be difficult to observe experimentally.

Reaction Pathway Mapping and Transition State Characterization

Computational methods can be used to map out the potential energy surface (PES) of a chemical reaction. This involves locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For nitroimidazole derivatives, mechanistic studies have explored reactions such as nucleophilic aromatic substitution and ring transformations. researchgate.net

For example, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism has been investigated for nitroimidazoles reacting with nucleophiles. researchgate.net Theoretical calculations can identify the transition state structures for the initial nucleophilic attack on the imidazole ring. By comparing the activation energies for attack at different positions (e.g., C2 vs. C5), the regioselectivity of the reaction can be explained. researchgate.net The geometry of the transition state, including bond lengths and angles, provides detailed information about the bond-breaking and bond-forming processes.

Calculation of Kinetic Isotope Effects (KIE) to Discern Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. libretexts.orgepfl.ch A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By labeling the N1 position with ¹⁵N, the ¹⁴N/¹⁵N KIE can be calculated theoretically and, in principle, measured experimentally.

The KIE arises from the difference in zero-point vibrational energies (ZPE) between the isotopically labeled and unlabeled molecules. Heavier isotopes have lower vibrational frequencies and thus lower ZPEs. princeton.edu If the bonding to the isotopically labeled atom changes in the rate-determining step, a KIE will be observed.

Theoretical calculations can predict the magnitude of the KIE by computing the vibrational frequencies of the reactant and the transition state for both isotopologues. For a primary KIE, where the bond to the isotopic atom is broken in the rate-determining step, the effect is typically significant. epfl.ch For secondary KIEs, where the bond is not broken but the hybridization or coordination environment of the isotopic atom changes, the effects are smaller. wikipedia.org The calculation of the ¹⁵N KIE for reactions involving 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N can provide definitive evidence for the involvement of the N1 atom in the rate-limiting step of a given transformation.

Theoretical Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational methods are pivotal in predicting the regioselectivity of chemical reactions involving 2-methyl-4-nitro-1H-imidazole and its derivatives. Theoretical studies often focus on the alkylation of the imidazole ring, a reaction that can lead to different isomers.

For instance, in the alkylation of 2-methyl-5-nitro-1H-imidazole, computational analysis, in conjunction with experimental results, has demonstrated that the reaction is sensitive to the position of the nitro group. Theoretical calculations can help explain the observed regioselectivity, where alkylation at the N-1 position is favored under certain conditions. The steric hindrance caused by the nitro group and the electronic properties of the imidazole ring are key factors that can be modeled to predict the most likely site of reaction.

Similarly, computational studies on 4-nitroimidazole have shown that alkylation preferentially occurs at the N-1 position. These predictions are often supported by spectroscopic data, such as ¹H and ¹³C NMR, which can confirm the structure of the resulting products.

The prediction of regioselectivity is not limited to alkylation. In electrophilic aromatic substitution reactions, computational methods like Density Functional Theory (DFT) can be used to calculate properties such as NMR chemical shifts and HOMO (Highest Occupied Molecular Orbital) orbitals. researchgate.net For many heterocyclic compounds, the position with the lowest calculated ¹³C and/or ¹H chemical shift often correlates with the site of electrophilic attack. researchgate.net This approach has been successfully applied to predict the outcome of reactions like halogenation for a wide range of heterocyclic systems. researchgate.net

Molecular Dynamics Simulations

Conformational Landscape and Tautomeric Equilibria Studies

The conformational landscape of substituted 2-methyl-4-nitro-1H-imidazole derivatives is influenced by the nature and position of the substituents. For example, in ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, the imidazole ring and the nitro group are nearly coplanar. iucr.org However, the acetate (B1210297) group is oriented almost perpendicularly to the imidazole ring. iucr.org In 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, the imidazole and nitrophenyl rings are tilted with respect to each other, with a significant dihedral angle. researchgate.net

Molecular dynamics simulations can explore the different possible conformations and their relative energies, providing a picture of the conformational flexibility of the molecule. semanticscholar.orgmdpi.com This is particularly important for understanding how these molecules might interact with biological targets.

Tautomerism is another important aspect that can be studied using computational methods. For nitroimidazoles, different tautomeric forms can exist, and their relative stability can be assessed through theoretical calculations. longdom.org These studies are crucial as the predominant tautomer can affect the chemical reactivity and biological activity of the compound. longdom.org

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal structures of 2-methyl-4-nitro-1H-imidazole derivatives are stabilized by a network of intermolecular interactions. These interactions can be analyzed in detail using computational techniques.

In the crystal structure of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, weak C-H···O and C-H···N hydrogen bonds, along with C-H···π interactions, are responsible for forming a three-dimensional network that stabilizes the crystal packing. iucr.org Similarly, weak C-H···N and C-H···O hydrogen bonds are observed in the crystal packing of 2-methyl-4-nitro-1-(3-pyridyl)-1H-imidazole, where the strongest of these interactions forms a centrosymmetric dimer. core.ac.uk

For 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, the crystal structure is characterized by centrosymmetric dimers formed by C-H···O hydrogen bonds. These dimers are further connected by C-H···N hydrogen bonds, creating rows that form a two-dimensional network. researchgate.net

Computational studies, including Hirshfeld surface analysis, can provide a quantitative and visual understanding of these intermolecular contacts. nih.gov For instance, in 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, Hirshfeld analysis reveals that the molecular environment is dominated by contacts involving hydrogen atoms, highlighting the importance of weak C-H···O, C-H···N, and C-H···Cl interactions. nih.gov These analyses are critical for understanding the solid-state properties of these compounds and for crystal engineering.

Advanced Mechanistic Studies Utilizing 2 Methyl 4 Nitro 1h Imidazole 1 15n

Elucidation of Reaction Mechanisms Through ¹⁵N Labeling

The use of ¹⁵N labeling has been particularly instrumental in clarifying the pathways of several important organic reactions involving 2-methyl-4-nitro-1H-imidazole.

Tracing Nitrogen Atom Rearrangements and Scrambling Phenomena (e.g., ANRORC mechanisms)

A significant application of 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N is in the study of Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanisms. wikipedia.org This reaction pathway is common in the nucleophilic substitution of heterocyclic compounds. wikipedia.org

In a key experiment, the reaction of 1,4-dinitro-2-methyl-1H-imidazole with ¹⁵N-labeled glycine (B1666218) was shown to produce [2-methyl-4-nitro-1H-(1-¹⁵N)imidazol-1-yl]acetic acid. arkat-usa.org This result provided definitive proof of an ANRORC mechanism, as the ¹⁵N atom from glycine was incorporated into the imidazole (B134444) ring. arkat-usa.org The reaction proceeds through the initial addition of the nucleophile (glycine) to the imidazole ring, followed by the opening of the ring, and subsequent ring closure with the expulsion of the original N1 atom and its associated nitro group. arkat-usa.orgresearchgate.netrsc.org Computational studies have further supported that the most favorable pathway involves the initial attack of the amine at the C5 position of the imidazole ring. researchgate.netrsc.org

These labeling studies are crucial for understanding and predicting the outcomes of such reactions, which are vital in the synthesis of various nitrogen-containing heterocyclic compounds. chemrxiv.org

Identification of Reaction Sites and Regiochemical Outcomes

Isotopic labeling with ¹⁵N helps to unambiguously determine the site of reaction and the resulting regiochemistry. For instance, in nucleophilic aromatic substitution reactions, the position of the incoming nucleophile relative to the substituents on the imidazole ring can be definitively established.

The alkylation of 2-methyl-4(5)-nitroimidazole can lead to a mixture of N1-alkyl-4-nitro and N1-alkyl-5-nitro isomers. While basic conditions generally favor the formation of the 4-nitro isomer, the use of ¹⁵N labeling at the N1 position would allow for precise tracking of the original nitrogen atom, confirming whether it remains in the ring or is displaced during the reaction. iau.ir This is particularly important in complex reaction mixtures where spectroscopic differentiation between isomers can be challenging.

Studies on the alkylation of 4-nitroimidazole (B12731) have shown that the reaction is regioselective, favoring N1 alkylation. researchgate.net The use of ¹⁵N labeling can provide further mechanistic details, especially in cases where reaction conditions might influence the regiochemical outcome.

Investigation of Intramolecular Cyclizations and Rearrangements

The ¹⁵N label is also invaluable for studying intramolecular reactions where the imidazole ring participates in the formation of new fused ring systems. By tracking the position of the ¹⁵N atom, chemists can determine the specific atoms involved in the cyclization process and elucidate the rearrangement pathways. This information is critical for the rational design of synthetic routes to complex heterocyclic molecules.

Reactivity and Selectivity in Organic Transformations

The electronic properties of 2-methyl-4-nitro-1H-imidazole, influenced by the electron-withdrawing nitro group and the methyl group, dictate its reactivity and selectivity in various organic transformations. thieme-connect.de

Nucleophilic Substitution Patterns and Mechanisms

The imidazole ring in 2-methyl-4-nitro-1H-imidazole is susceptible to nucleophilic attack. The anion of 2-methyl-4-nitroimidazole can participate in radical-nucleophilic substitution (SRN1) reactions with various halogeno-nitroalkanes. rsc.org It can also act as a nucleofuge in SRN1 reactions. rsc.org

The presence of the nitro group activates the ring towards nucleophilic substitution, often at the positions ortho and para to the nitro group. The precise mechanism, whether it proceeds through a direct substitution (SNAr) or an ANRORC pathway, can be elucidated using ¹⁵N labeling as previously discussed.

Table 1: Nucleophilic Substitution Reactions of 2-Methyl-4-nitroimidazole Derivatives

| Reactant | Nucleophile/Reagent | Product(s) | Reaction Type | Reference |

| 1,4-Dinitro-2-methyl-1H-imidazole | ¹⁵N-Glycine | [2-Methyl-4-nitro-1H-(1-¹⁵N)imidazol-1-yl]acetic acid | ANRORC | arkat-usa.org |

| Anion of 2-methyl-4(5)-nitroimidazole | Halogeno-nitroalkanes | N(1)-(nitroalkyl) derivatives | SRN1 | rsc.org |

| 1-(1-methyl-1-nitroethyl)-2-methyl-4-nitroimidazole | Me₂CNO₂⁻, PhSO₂⁻ | Varies | SRN1 | rsc.org |

Electrophilic Aromatic Substitution Pathways

Due to the deactivating nature of the nitro group, electrophilic substitution on the imidazole ring of 2-methyl-4-nitro-1H-imidazole is less common than nucleophilic substitution. However, reactions on any appended aromatic rings are possible. For example, in 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, electrophilic substitution would likely occur on the phenyl ring, directed by the nitro group already present on that ring. researchgate.net

Radical Reaction Mechanisms and Intermediates

The study of 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N has been instrumental in understanding radical reaction mechanisms. The ¹⁵N labeling provides a clear marker to follow the transformation of the imidazole ring.

Research has shown that the photodegradation of nitroimidazoles, a process relevant to their stability and potential toxicity, involves the formation of radical intermediates. researchgate.net The process often begins with the conversion of the nitro group into a nitrite (B80452) ester, which subsequently cleaves to form oxyl and nitric oxide radicals. researchgate.net This pathway is a common feature among various nitroimidazole derivatives. researchgate.net

In the context of dinitroimidazole reactions with primary amines, the use of ¹⁵N labeling has been pivotal in confirming the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. For instance, the reaction of 1,4-dinitro-1H-imidazoles with (¹⁵N)glycine resulted in the incorporation of the ¹⁵N atom into the imidazole ring, forming [2-methyl-4-nitro-1H-(1-¹⁵N)imidazol-1-yl]acetic acid. arkat-usa.org This irrefutably demonstrated the ring-opening and closure sequence characteristic of the ANRORC mechanism. arkat-usa.org

Chemical Stability and Degradation Pathway Investigations

The stability of 2-Methyl-4-nitro-1H-imidazole is a key area of investigation, with studies focusing on its degradation under various conditions. The compound is known to be stable but incompatible with strong oxidizing agents. chemicalbook.comchemicalbook.comlookchem.com

Oxidative Degradation Mechanisms and Identification of Degradants

Oxidative degradation of 2-Methyl-4-nitro-1H-imidazole can lead to the formation of various products. The nitro group can be oxidized to form nitroso-imidazole derivatives. For instance, 2-Methyl-4-nitro-1-nitroso-1H-imidazole has been identified as a potential oxidative degradant. pharmaffiliates.comveeprho.com

| Degradation Type | Degradant | Analytical Method |

| Oxidation | Nitroso-imidazole derivatives | Not Specified |

Photodegradation Pathways and Products Under Controlled Irradiation

Under controlled irradiation, 2-Methyl-4-nitro-1H-imidazole and related compounds undergo significant degradation. The photodegradation of nitroimidazoles in the solid state typically follows first-order kinetics. researchgate.net The primary site of photodegradation is the nitrogen-containing imidazole ring. researchgate.net

UV irradiation can induce rearrangement of the imidazole ring, leading to the formation of various photoproducts. For example, the photolysis of tinidazole, a related 5-nitroimidazole, in acetone (B3395972) led to the isolation of 1-[2-(ethylsulphonyl)ethyl]-2-methyl-4-hydroxyimino-5-oxo-imidazole and N-[2-(ethylsulphonyl)ethyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide. researchgate.net In aqueous solutions, metronidazole, another nitroimidazole, rearranges to form N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide via labile intermediates. d-nb.inforesearchgate.net

The quantum yield for the photodegradation of a related 4-nitroimidazole derivative was found to be Φ = 0.12 ± 0.03 at a wavelength of 254 nm, indicating its susceptibility to light-induced degradation.

| Condition | Major Photodegradation Products | Key Intermediates |

| Controlled Irradiation (Solid State) | Varies depending on specific nitroimidazole | Nitrite ester, oxyl and nitric oxide radicals researchgate.net |

| UV Irradiation in Acetone (Tinidazole) | 1-[2-(ethylsulphonyl)ethyl]-2-methyl-4-hydroxyimino-5-oxo-imidazole, N-[2-(ethylsulphonyl)ethyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide researchgate.net | Labile intermediates |

| UV Irradiation in Aqueous Solution (Metronidazole) | N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide d-nb.inforesearchgate.net | Labile intermediates |

Hydrolytic Stability Profiling and Hydrolysis Products

The hydrolytic stability of nitroimidazoles is pH-dependent. 2-Methyl-4-nitroimidazole has been used to study the mechanisms of both alkaline and acidic hydrolysis of related compounds like tinidazole. lookchem.comsigmaaldrich.com Generally, nitroimidazoles exhibit instability in water or methanol (B129727) in the presence of alkalis. arkat-usa.org Hydrolytic degradation of 4-nitroimidazole derivatives at a pH greater than 7 can lead to the formation of 4-nitroimidazole itself.

| Condition | Hydrolysis Product |

| Alkaline (Water or Methanol) | 5(4)-hydroxy-4(5)-nitro-1H-imidazoles (unstable) or 5(4)-alkoxy-4(5)-nitro-1H-imidazoles (stable) arkat-usa.org |

| pH > 7 | 4-nitroimidazole |

Research Applications of 2 Methyl 4 Nitro 1h Imidazole 1 15n As a Chemical Probe

Definitive Tools for Reaction Pathway Determination and Kinetic Analysis

Isotopic labeling is a cornerstone of mechanistic chemistry, providing unambiguous evidence for proposed reaction pathways. The ¹⁵N label in 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N allows chemists to follow the journey of the N-1 atom through a sequence of chemical transformations, confirming or refuting proposed intermediates and transition states.

Research on related nitroimidazole compounds has demonstrated the power of this approach. For instance, in studies of Addition-Nucleophilic Ring Opening and Closing (ANRORC) reactions, ¹⁵N labeling has been crucial. A study involving the reaction of 1,4-dinitro-1H-imidazoles with (¹⁵N)glycine resulted in the formation of [2-methyl-4-nitro-1H-(1-¹⁵N)imidazole-1-yl]acetic acid. arkat-usa.org The confirmed incorporation of the ¹⁵N atom from glycine (B1666218) into the N-1 position of the final imidazole (B134444) product provided irrefutable proof of the ANRORC mechanism, where the original imidazole ring is opened and subsequently reclosed. arkat-usa.org Similarly, using ¹⁵N-labeled aniline (B41778) in reactions with 1,4-dinitroimidazole has helped to fully explore the potential energy surface and elucidate the complex reaction mechanism. researchgate.net

These examples underscore how 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N can be employed to:

Trace Atomic Rearrangements: Precisely track the position of the N-1 nitrogen in intramolecular and intermolecular rearrangements. arkat-usa.orgnih.gov

Identify Intermediates: Detect ¹⁵N-containing transient species or intermediates that might be difficult to observe otherwise, as demonstrated in studies of photosensitized oxidation of labeled imidazoles. acs.orgnih.gov

Distinguish Between Competing Mechanisms: Provide clear evidence to support one reaction pathway over another, such as in metal-catalyzed cyclizations or nucleophilic substitutions. nih.govrsc.org

By analyzing the distribution of the ¹⁵N label in the final products and any isolated intermediates via mass spectrometry or ¹⁵N NMR, researchers can piece together a definitive mechanistic puzzle.

Advanced Applications in NMR-Based Structural and Dynamic Studies

Nitrogen-15 NMR spectroscopy, although sometimes challenged by lower sensitivity compared to proton NMR, offers significant advantages when studying ¹⁵N-labeled compounds. rsc.org The ¹⁵N nucleus has a very wide chemical shift range of approximately 900 ppm, which provides high resolution and sensitivity to subtle changes in the electronic environment. rsc.org This makes 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N an exceptional tool for detailed structural and dynamic investigations.

Recent advancements in hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), can dramatically enhance the ¹⁵N NMR signal by several orders of magnitude. nih.govacs.orgchemrxiv.org While much of this work has focused on related compounds like [¹⁵N₃]metronidazole and [¹⁵N₃]nimorazole, the principles are directly applicable. nih.govnih.govresearchgate.net Such enhanced sensitivity allows for real-time monitoring of molecular processes even at low concentrations. researchgate.net

Characterization of Non-Covalent Interactions and Binding Events

Non-covalent interactions, such as hydrogen bonds, are fundamental to molecular recognition, crystal engineering, and biological function. While X-ray crystallography provides a static picture of these interactions in the solid state jsac.or.jpresearchgate.netresearchgate.net, NMR spectroscopy can probe them in solution.

The chemical shift of the ¹⁵N-1 nucleus in 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N is highly sensitive to its local environment. mdpi.com The formation of a hydrogen bond or another non-covalent interaction directly involving this nitrogen atom will perturb its electron density, leading to a measurable change in its ¹⁵N chemical shift. nih.govswinburne.edu.au

This property allows researchers to:

Detect and Quantify Hydrogen Bonding: Monitor changes in the ¹⁵N-1 chemical shift upon changes in solvent, temperature, or the addition of a binding partner to characterize hydrogen bond strength and dynamics.

Study Host-Guest Interactions: Investigate the binding of the imidazole derivative to larger host molecules, such as cyclodextrins or proteins, by observing perturbations in the ¹⁵N signal upon complex formation.

Complement Crystallographic Data: Correlate the specific interactions observed in solid-state crystal structures, like the C-H···N and N-H···O bonds reported for various nitroimidazole derivatives, with the behavior observed in solution. researchgate.netresearchgate.netnih.gov

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| 1-Methyl-4-nitro-1H-imidazole | ¹³C | CDCl₃ | 136.6 (C2), 120.1 (C5), 34.6 (CH₃) | arabjchem.org |

| 1-Methyl-4-nitro-1H-imidazole | ¹H | CDCl₃ | 7.76 (H2), 7.42 (H5), 3.82 (CH₃) | arabjchem.org |

| 4-Nitroimidazole (B12731) | ¹⁵N | - | 181.5 (N1), 237.4 (N3), 363.0 (NO₂) | swinburne.edu.au |

| 1-Methyl-4-nitroimidazole (B145534) | ¹⁵N | - | ~176.7 (N1), ~249.0 (N3) | swinburne.edu.au |

| 5-Amino-1-methyl-4-nitroimidazole | ¹⁵N | DMSO-d₆ | ~-317 (NH₂) | mdpi.com |

Table 1. Representative NMR chemical shifts for 4-nitroimidazole and a related derivative. The data highlights the sensitivity of nitrogen chemical shifts to substitution on the imidazole ring. Note that ¹⁵N shifts are often referenced to nitromethane.

Metabolic Flux Analysis and Pathway Tracing in Biological Systems

Tracing the metabolic fate of compounds within cells and organisms is a key aspect of pharmacology and toxicology. Stable isotope tracers are invaluable for these studies. Introducing 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N into a biological system allows its journey to be followed with high specificity. nih.gov

This application is particularly relevant given that nitroimidazoles are known to be metabolized, often via reduction of the nitro group, especially in hypoxic (low oxygen) environments like those found in solid tumors or anaerobic bacteria. nih.govacs.org Studies using hyperpolarized ¹⁵N-labeled nitroimidazoles have shown that the ¹⁵N chemical shifts are sensitive to the reduction state of the nitro group, making them potential non-invasive probes for hypoxia. nih.govresearchgate.net

Using the ¹⁵N-1 labeled compound, researchers can:

Trace Metabolic Pathways: Administer the labeled compound and use LC-MS or NMR to identify ¹⁵N-containing metabolites in cell extracts, tissues, or biofluids. This helps to map the biotransformation pathways. nih.govacs.org

Quantify Metabolic Flux: In metabolic flux analysis (MFA), the rate of turnover of metabolites in a pathway is measured. By monitoring the rate of disappearance of the parent ¹⁵N compound and the appearance of its ¹⁵N-containing metabolites, one can quantify the flux through specific metabolic routes. nih.gov

Investigate Covalent Binding: Determine if the compound or its metabolites covalently bind to macromolecules like proteins or DNA by detecting the ¹⁵N label in these isolated macromolecules.

Development of Rigorous Analytical Methodologies

The precision of modern analytical chemistry often relies on the use of exacting standards and tracers. 2-Methyl-4-nitro-1H-imidazole-1-¹⁵N is ideally suited for developing highly accurate and reliable analytical methods.

Utilization as Internal Standards for Quantitative LC-MS/MS Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of small molecules in complex matrices. The most accurate quantification method involves the use of a stable isotope-labeled internal standard (SIL-IS). nih.gov

2-Methyl-4-nitro-1H-imidazole-1-¹⁵N is the ideal internal standard for the quantification of unlabeled 2-methyl-4-nitroimidazole. The reasons are:

Identical Chemical and Physical Properties: The labeled standard behaves virtually identically to the unlabeled analyte during sample extraction, cleanup, and chromatographic separation, ensuring that any sample loss or matrix effects impact both compounds equally.

Co-elution: The SIL-IS co-elutes with the analyte, providing the best possible correction for signal suppression or enhancement in the mass spectrometer source.

Mass-Based Distinction: It is easily distinguished from the native analyte by the mass spectrometer due to the +1 mass unit difference, allowing for simultaneous detection and quantification.

This approach is critical for applications such as quantifying pharmaceutical impurities, monitoring drug levels in plasma, or detecting residues in food products. lgcstandards.com

Tracers for Environmental Fate and Degradation Studies